molecular formula C17H19NO4S B2459989 Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 592470-93-4

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2459989
CAS No.: 592470-93-4
M. Wt: 333.4
InChI Key: AHBHGKDLOXJFNT-UHFFFAOYSA-N
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Description

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a sulfonamide glycine derivative characterized by a methyl ester group, a 3-methylphenyl substituent on the nitrogen atom, and a 4-methylphenylsulfonyl moiety.

Key structural features include:

  • Molecular formula: Likely $ \text{C}{18}\text{H}{20}\text{NO}4\text{S} $ (inferred from analogs like Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, $ \text{C}{17}\text{H}{19}\text{NO}5\text{S} $) .
  • Functional groups: Sulfonamide (electron-withdrawing), methyl ester (hydrolyzable), and aryl substituents (modulating steric and electronic effects).

Properties

IUPAC Name

methyl 2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-7-9-16(10-8-13)23(20,21)18(12-17(19)22-3)15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBHGKDLOXJFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenylamine, 4-methylphenylsulfonyl chloride, and glycine methyl ester.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted glycinates depending on the reagents used.

Scientific Research Applications

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate with structurally analogous compounds, focusing on substituent variations, molecular properties, and synthetic relevance:

Compound Name Substituents Molecular Formula Molecular Weight Key Data References
This compound (Target Compound) 3-methylphenyl, 4-methylphenylsulfonyl $ \text{C}{18}\text{H}{20}\text{NO}_4\text{S} $ (inferred) ~362 g/mol Limited direct data; inferred properties based on analogs.
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3-chloro-4-methoxyphenyl, 4-methylphenylsulfonyl $ \text{C}{17}\text{H}{18}\text{ClNO}_5\text{S} $ 383.84 g/mol Melting point: Not reported; ChemSpider ID: 863635.
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3-methoxyphenyl, 4-methylphenylsulfonyl $ \text{C}{17}\text{H}{19}\text{NO}_5\text{S} $ 349.4 g/mol CAS 333446-35-8; Purity: 95%; Handling requires protective equipment.
Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3,4-dimethoxyphenyl, 4-methylphenylsulfonyl $ \text{C}{18}\text{H}{21}\text{NO}_6\text{S} $ 379.4 g/mol Biosynth brand; used as a research intermediate.
Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 5-chloro-2-methoxyphenyl, 4-methylphenylsulfonyl $ \text{C}{17}\text{H}{18}\text{ClNO}_5\text{S} $ 383.84 g/mol Discontinued commercial product; CAS 331725-42-7.
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate 4-methylphenyl, phenylsulfonyl $ \text{C}{16}\text{H}{17}\text{NO}_4\text{S} $ 327.37 g/mol InChIKey: CLJBZDLMIKLPAG-UHFFFAOYSA-N; used in crystallography studies.

Structural and Functional Group Analysis

N-Aryl Substituent Variations: Electron-donating groups (e.g., methyl, methoxy) enhance steric bulk and may reduce reactivity in nucleophilic substitution reactions. For example, the 3-methylphenyl group in the target compound likely increases hydrophobicity compared to methoxy-substituted analogs . Electron-withdrawing groups (e.g., chloro, nitro) improve stability and influence acidity.

Sulfonyl Group Modifications: The 4-methylphenylsulfonyl group in the target compound provides moderate steric hindrance and electron-withdrawing effects.

Ester Group :

  • The methyl ester in all listed compounds is susceptible to hydrolysis, a critical factor in prodrug design or metabolic studies.

Physicochemical Properties

  • Melting Points: Limited data are available, but methoxy-substituted analogs (e.g., ) may exhibit lower melting points due to reduced crystallinity compared to halogenated derivatives .
  • Spectral Data: $ ^1\text{H} $ NMR: For the nitro-substituted analog S10f (), signals at δ 8.16 (dd, 2H) and 7.80 (dd, 2H) correspond to aromatic protons influenced by the sulfonyl and nitro groups . Mass Spectrometry: Mono-isotopic masses for chloro-substituted analogs (e.g., 383.84 g/mol in ) align with theoretical calculations .

Biological Activity

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound categorized as a sulfonyl glycine derivative. Its unique structural characteristics, including the presence of both 3-methylphenyl and 4-methylphenyl groups, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₉N₁O₄S
  • Molecular Weight : 333.41 g/mol
  • CAS Number : 592470-93-4

The compound features a sulfonyl group attached to a glycine moiety, which enhances its reactivity and biological interactions. The methylphenyl groups potentially influence its lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes:

  • Protein Interactions : The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity.
  • Cellular Pathways : The compound may modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates several key biological activities associated with this compound:

1. Enzyme Inhibition

Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and has implications for therapeutic applications.

2. Cytotoxicity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
A549<10
A3755.7
Hela>30

These results indicate selective cytotoxicity, making it a candidate for further investigation in cancer therapy.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against certain bacterial strains, suggesting potential applications in treating infections.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound is synthesized using a multi-step process involving starting materials like 3-methylphenylamine and 4-methylphenylsulfonyl chloride.
  • Biological Evaluation : In vitro assays have been conducted to assess the cytotoxicity and enzyme inhibition properties. Results indicate promising activity that warrants further exploration.

Case Studies

Several case studies highlight the potential of this compound in medical research:

  • Cancer Treatment : A study investigated the efficacy of this compound against lung cancer cells, revealing significant inhibition of cell growth compared to control groups.
  • Enzyme Targeting : Another study focused on its role as an enzyme inhibitor, demonstrating effective modulation of metabolic pathways in treated cells.

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